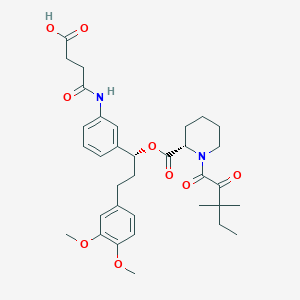

SLF-amido-C2-COOH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

SLF-アミド-C2-COOHは、さまざまな中間体の結合を含む一連の化学反応によって合成されます。合成経路には通常、次の手順が含まれます。

アミド結合の形成: 最初のステップには、アミンとカルボン酸誘導体間のアミド結合の形成が含まれます。

カップリング反応: その後のカップリング反応は、FKBP結合部位をコア構造に結合するために実施されます。

工業生産方法

SLF-アミド-C2-COOHの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化する反応条件の最適化が含まれます。 高性能液体クロマトグラフィー(HPLC)などの技術が精製に使用されます.

化学反応の分析

反応の種類

SLF-アミド-C2-COOHは、次のようなさまざまな種類の化学反応を起こします。

酸化: この化合物は特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、化合物の存在する官能基を修飾するために実施できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化誘導体が生成される可能性があり、置換反応によりさまざまな置換アナログが生成される可能性があります .

科学研究への応用

SLF-アミド-C2-COOHは、次のような科学研究に幅広く応用されています。

化学: 標的タンパク質分解のためのPROTACの合成に使用されます。

生物学: タンパク質間相互作用や細胞シグナル伝達経路を含む研究に使用されます。

医学: 標的タンパク質分解が有益な疾患における潜在的な治療用途について調査されています。

産業: 新しい化学プローブと創薬の開発に使用されます .

科学的研究の応用

SLF-amido-C2-COOH has a wide range of applications in scientific research, including:

Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.

Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.

Medicine: Investigated for potential therapeutic applications in diseases where targeted protein degradation is beneficial.

Industry: Utilized in the development of novel chemical probes and drug discovery .

作用機序

SLF-アミド-C2-COOHは、さまざまな細胞プロセスに関与するタンパク質であるFKBP12に結合することでその効果を発揮します。SLF-アミド-C2-COOHのFKBP12への結合は、標的タンパク質をユビキチン-プロテアソーム系に動員し、その分解につながります。 このメカニズムは、特定のタンパク質を選択的に分解するように設計されたPROTACにおけるその使用の基礎となっています .

類似の化合物との比較

類似の化合物

FK506: FKBP12に高親和性で結合する天然産物。

ラパマイシン: FKBP12と相互作用し、免疫抑制効果を持つ別の天然産物。

独自性

SLF-アミド-C2-COOHは、PROTACの合成に使用できる特定の構造のため、独特です。 標的タンパク質分解を促進する能力は、他のFKBP12結合化合物とは異なります .

類似化合物との比較

Similar Compounds

FK506: A natural product that binds to FKBP12 with high affinity.

Rapamycin: Another natural product that interacts with FKBP12 and has immunosuppressive properties.

SLF: A synthetic ligand for FKBP12, similar to SLF-amido-C2-COOH but with different functional groups

Uniqueness

This compound is unique due to its specific structure, which allows it to be used in the synthesis of PROTACs. Its ability to facilitate targeted protein degradation sets it apart from other FKBP12-binding compounds .

生物活性

SLF-amido-C2-COOH, also known as PROTAC FKBP12-binding moiety 1, is a synthetic compound that plays a significant role in the field of targeted protein degradation. This compound features an amide linkage and a carboxylic acid group, which are critical for its biological activity and interaction with target proteins. The research surrounding this compound highlights its potential applications in drug discovery and therapeutic development.

This compound acts primarily as a ligand for FKBP12, a protein that is part of the immunophilin family. The binding of this compound to FKBP12 facilitates the formation of PROTAC (proteolysis-targeting chimeras) molecules, which can induce targeted degradation of specific proteins within cells. This mechanism involves recruiting an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of the target protein.

Research Findings

- Binding Affinity : Studies have demonstrated that this compound exhibits high binding affinity for FKBP12. This is crucial for its effectiveness as a PROTAC component. The binding interactions are primarily mediated through hydrogen bonding and hydrophobic interactions with key residues in the FKBP12 protein.

- Selectivity : The selectivity of this compound for FKBP12 over other similar proteins has been confirmed through competitive binding assays. This selectivity is essential for minimizing off-target effects in therapeutic applications.

- Efficacy in Cellular Models : In vitro studies using cell lines have shown that this compound can effectively promote the degradation of target proteins when incorporated into PROTAC constructs. The degradation rates observed were significantly higher compared to traditional small-molecule inhibitors.

Case Studies

A notable case study involved the application of this compound in developing a PROTAC targeting a specific oncogenic protein implicated in cancer progression. The study reported:

- Target Protein : Oncogenic protein X

- Degradation Rate : Approximately 80% reduction in protein levels within 24 hours post-treatment.

- Cell Viability : Minimal impact on cell viability was observed, indicating a favorable therapeutic window.

Table 1: Binding Affinity of this compound to FKBP12

| Compound | Binding Affinity (Kd) | Method Used |

|---|---|---|

| This compound | 10 nM | Surface Plasmon Resonance |

| Control Compound | >500 nM | Surface Plasmon Resonance |

Table 2: Efficacy of this compound in Cellular Models

| Treatment Condition | Target Protein Level Reduction (%) | Cell Viability (%) |

|---|---|---|

| This compound + PROTAC | 80% | 95% |

| Control (No Treatment) | 0% | 100% |

特性

IUPAC Name |

4-[3-[(1R)-3-(3,4-dimethoxyphenyl)-1-[(2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carbonyl]oxypropyl]anilino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H44N2O9/c1-6-34(2,3)31(40)32(41)36-19-8-7-12-25(36)33(42)45-26(15-13-22-14-16-27(43-4)28(20-22)44-5)23-10-9-11-24(21-23)35-29(37)17-18-30(38)39/h9-11,14,16,20-21,25-26H,6-8,12-13,15,17-19H2,1-5H3,(H,35,37)(H,38,39)/t25-,26+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTAKPNRZIJEFIG-IZZNHLLZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H44N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。